![molecular formula C10H8O2 B1584652 1H-Indene-2-carboxylic acid CAS No. 41712-14-5](/img/structure/B1584652.png)
1H-Indene-2-carboxylic acid
Overview
Description
1H-Indene-2-carboxylic acid is an organic compound with the molecular formula C10H8O2 It is a derivative of indene, featuring a carboxylic acid group attached to the second carbon of the indene ring
Mechanism of Action
Target of Action
It’s worth noting that indole derivatives, which include 1h-indene-2-carboxylic acid, have been found to bind with high affinity to multiple receptors . These compounds have shown a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have been found to inhibit cholinesterase, an enzyme involved in nerve signal transmission
Biochemical Pathways
For example, some indole derivatives have been reported to inhibit the aggregation of amyloid-beta (Ab 1–42), a protein that forms plaques in the brains of Alzheimer’s disease patients . This suggests that this compound might affect similar pathways, although more research is needed to confirm this.
Pharmacokinetics
The molecular weight of this compound is 16017 Da , which is within the range generally considered favorable for oral bioavailability in drug design
Result of Action
Given the broad range of biological activities exhibited by indole derivatives , it’s plausible that this compound could have diverse molecular and cellular effects depending on the specific targets and pathways it interacts with.
Biochemical Analysis
Biochemical Properties
Indole derivatives, which are structurally similar to 1H-Indene-2-carboxylic acid, are known to play a significant role in cell biology . They interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions
Cellular Effects
Indole derivatives are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Indole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Indene-2-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of 2-phenylacetic acid derivatives. For instance, the reaction of 2-phenylacetic acid with acetic anhydride and a catalytic amount of sulfuric acid can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale organic synthesis techniques. The process may include the use of high-pressure reactors and continuous flow systems to ensure efficient production. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 1H-Indene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form indene-2,3-dione using oxidizing agents such as potassium permanganate.
Reduction: Reduction of this compound can yield 1H-indene-2-methanol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alcohols or amines in the presence of a dehydrating agent like dicyclohexylcarbodiimide.
Major Products:
Oxidation: Indene-2,3-dione.
Reduction: 1H-Indene-2-methanol.
Substitution: Esters or amides of this compound.
Scientific Research Applications
Chemical Synthesis
1H-Indene-2-carboxylic acid serves as a key intermediate in the synthesis of various organic compounds. Its unique structure allows for functionalization, leading to derivatives with enhanced properties.
Synthesis Methods:
- Perkin Reaction: This method involves the reaction of phthalic anhydride with malononitrile, followed by further transformations to yield this compound derivatives. The process has been optimized to improve yields and minimize side reactions .
- Knoevenagel Condensation: This reaction can be employed to synthesize derivatives that exhibit biological activity, enhancing the compound's applicability in pharmaceuticals .
Recent studies have highlighted the biological potential of this compound and its derivatives, particularly in antibacterial, anti-inflammatory, and antitumor activities.
Antibacterial Activity
Research indicates that structural modifications of indane derivatives can significantly enhance their antibacterial potency. For example:
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
2-(Dimethylamino)-2,3-dihydro-1H-indene-2-carboxylic acid | Staphylococcus aureus | 32 µg/mL |
2-(Dimethylamino)-2,3-dihydro-1H-indene-2-carboxylic acid | Escherichia coli | 64 µg/mL |
These findings suggest that the compound disrupts bacterial cell membranes or inhibits essential metabolic pathways .
Anti-inflammatory Activity
Compounds similar to this compound have shown promise in inhibiting pro-inflammatory cytokines and reducing inflammatory markers in vitro. This potential makes it a candidate for developing anti-inflammatory drugs .
Antitumor Activity
Indane derivatives have been investigated for their antitumor properties. Specific studies have shown:
Study Reference | Cancer Type | Mechanism of Action |
---|---|---|
Various | Breast Cancer | Induction of apoptosis via caspase activation |
Various | Lung Cancer | Inhibition of cell proliferation and migration |
These compounds can induce apoptosis in cancer cells, making them valuable in cancer therapy research .
Material Science Applications
This compound is also explored as a precursor for materials used in organic electronics, particularly in the development of organic solar cells. Its derivatives are being studied as non-fullerene acceptors, which could enhance the efficiency of bulk heterojunction solar cells .
Case Study 1: Synthesis and Evaluation
A notable study evaluated several indane derivatives for their biological activity. The synthesis involved starting from indane-1,3-dione and functionalizing it to introduce various groups that enhanced both antibacterial and anticancer properties. The results indicated that specific modifications significantly improved efficacy against target pathogens .
Case Study 2: Organic Solar Cells
The synthesis of 1-(dicyanomethylene)-3-hydroxy-1H-indene-2-carboxylic acid was reported as a precursor for creating new materials for organic solar cells. This compound demonstrated potential as an efficient non-fullerene acceptor due to its suitable electronic properties .
Comparison with Similar Compounds
Indole-2-carboxylic acid: Similar structure but with a nitrogen atom in the ring.
Naphthalene-2-carboxylic acid: Similar structure but with an additional benzene ring.
Uniqueness: 1H-Indene-2-carboxylic acid is unique due to its specific ring structure and the position of the carboxylic acid group. This configuration imparts distinct chemical properties and reactivity compared to similar compounds .
Biological Activity
1H-Indene-2-carboxylic acid is a compound of significant interest due to its diverse biological activities, including antibacterial, antioxidant, and potential neuroprotective effects. This article explores the biological activity of this compound through various studies, highlighting its mechanisms, efficacy, and potential applications.
Chemical Structure and Properties
This compound has the molecular formula and is characterized by an indene ring with a carboxylic acid group. Its structure contributes to its biological activity by enabling interactions with various biological targets.
Antibacterial Activity
Numerous studies have demonstrated the antibacterial properties of this compound and its derivatives. A notable study synthesized several functionalized indenols derived from this compound, which exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for these compounds, showing effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli.
Compound | MIC (mg/mL) | Target Pathogen |
---|---|---|
2a | 0.2 | E. coli |
2b | 0.5 | Salmonella typhimurium |
2c | 0.5 | Staphylococcus aureus |
2d | 1.0 | Enterococcus faecium |
2e | 2.0 | Pseudomonas aeruginosa |
These findings suggest that the structural variations in the derivatives significantly influence their antibacterial potency .
Antioxidant Activity
The antioxidant potential of this compound has been evaluated using various assays, including DPPH radical scavenging tests. The results indicated that derivatives of this compound possess strong free radical scavenging abilities, with varying IC50 values depending on their structural modifications.
Compound | IC50 (µg/mL) | Activity Level |
---|---|---|
2a | 373.67 | Moderate |
2b | 450.00 | Moderate |
2c | 1294.34 | Low |
This variability in antioxidant activity is attributed to differences in the electron-donating capacity of the compounds .
Neuroprotective Effects
Recent research has explored the neuroprotective effects of this compound, particularly in relation to Alzheimer's disease. Compounds derived from this acid have shown promising anticholinesterase activity and inhibition of amyloid beta aggregation, which are crucial factors in the pathogenesis of Alzheimer's disease. In vitro studies demonstrated that certain derivatives could inhibit acetylcholinesterase effectively, suggesting potential therapeutic applications in neurodegenerative disorders .
Synthesis and Evaluation
A study focused on synthesizing new derivatives of this compound highlighted their biological evaluation against various pathogens and oxidative stress markers. The synthesis involved a straightforward one-pot reaction yielding high purity and yield rates for several functionalized compounds, which were then tested for their biological activities .
Biocatalytic Processes
Another innovative approach involved using biocatalysis to produce chiral intermediates from racemic mixtures of indene derivatives, demonstrating the versatility of enzymatic processes in enhancing the synthesis of biologically active compounds .
Properties
IUPAC Name |
1H-indene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2/c11-10(12)9-5-7-3-1-2-4-8(7)6-9/h1-5H,6H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BINGGEWUXWUXMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40341747 | |
Record name | 1H-Indene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40341747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41712-14-5 | |
Record name | 1H-Indene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40341747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Indene-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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